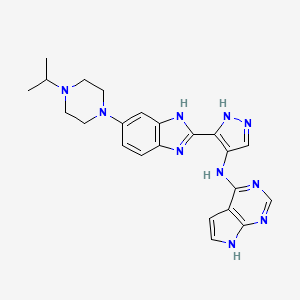
Syk-IN-8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Syk-IN-8 is a chemical compound known for its inhibitory effects on spleen tyrosine kinase (Syk). Spleen tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B-lymphocytes, mast cells, and macrophages. This compound has demonstrated significant potential in the treatment of various hematological malignancies and inflammatory diseases by inhibiting the activity of spleen tyrosine kinase.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Syk-IN-8 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to ensure the high purity of the compound. The scalability of the synthesis process is crucial for producing sufficient quantities of this compound for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
Syk-IN-8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially altering its inhibitory activity.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups, leading to the formation of analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties.
Scientific Research Applications
Syk-IN-8 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of spleen tyrosine kinase in various chemical reactions and pathways.
Biology: In biological research, this compound is employed to investigate the signaling pathways mediated by spleen tyrosine kinase in immune cells.
Medicine: this compound has shown promise in the treatment of hematological malignancies, such as leukemia and lymphoma, by inhibiting spleen tyrosine kinase activity. It is also being explored for its potential in treating inflammatory diseases and autoimmune disorders.
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting spleen tyrosine kinase.
Mechanism of Action
Syk-IN-8 exerts its effects by inhibiting the activity of spleen tyrosine kinase. The compound binds to the active site of spleen tyrosine kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways mediated by spleen tyrosine kinase, leading to reduced cellular responses such as chemokine release, actin cytoskeletal rearrangement, proliferation, differentiation, and cell survival. The molecular targets and pathways involved include the phosphorylation of the adaptor molecule linker for activation of T cells (LAT) and other downstream signaling molecules.
Comparison with Similar Compounds
Syk-IN-8 can be compared with other spleen tyrosine kinase inhibitors such as entospletinib and lanraplenib. These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties. For example:
Entospletinib: An oral spleen tyrosine kinase inhibitor with demonstrated clinical activity in acute myeloid leukemia.
Lanraplenib: A next-generation oral spleen tyrosine kinase inhibitor with comparable potency and selectivity to entospletinib.
This compound is unique in its specific inhibitory profile and has shown significant antiproliferative effects on various hematological tumor cells, making it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C23H26N10 |
|---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
N-[5-[6-(4-propan-2-ylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H26N10/c1-14(2)32-7-9-33(10-8-32)15-3-4-17-18(11-15)29-23(28-17)20-19(12-27-31-20)30-22-16-5-6-24-21(16)25-13-26-22/h3-6,11-14H,7-10H2,1-2H3,(H,27,31)(H,28,29)(H2,24,25,26,30) |
InChI Key |
MSHCGLLGVLXBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=C(C=NN4)NC5=NC=NC6=C5C=CN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



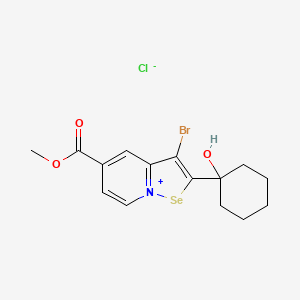
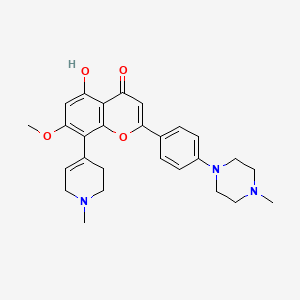
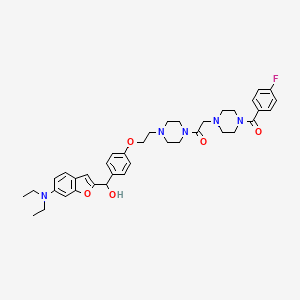
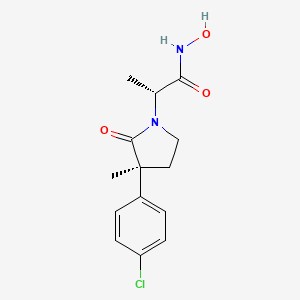
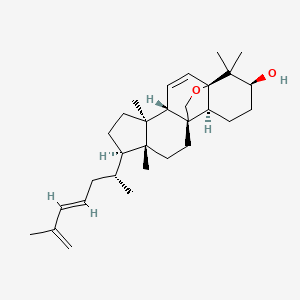
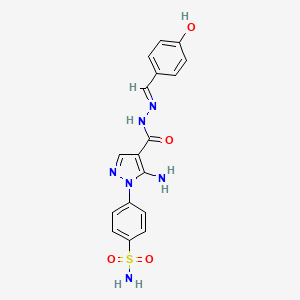
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)

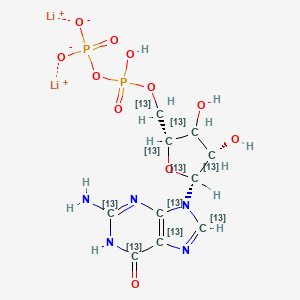
![[(1S,2R,5S,7R,8R,13S,18R,21R)-12-methyl-4-methylidene-14,19-dioxa-17-azaheptacyclo[10.7.2.22,5.02,7.08,18.08,21.013,17]tricosan-20-yl] acetate](/img/structure/B12389010.png)
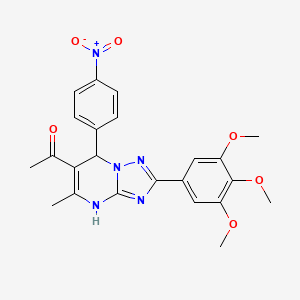
![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
